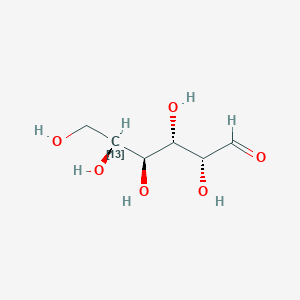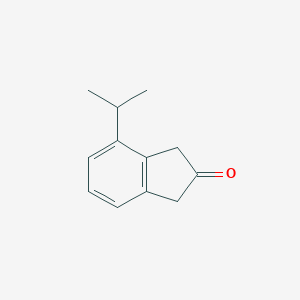
4-Isopropyl-2-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-2-indanone is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications in various fields. In
Mechanism Of Action
The mechanism of action of 4-Isopropyl-2-indanone is not fully understood, but it is believed to act on the central nervous system by inhibiting the reuptake of dopamine and norepinephrine. This action results in an increase in the levels of these neurotransmitters in the brain, leading to enhanced cognitive function and mood.
Biochemical And Physiological Effects
4-Isopropyl-2-indanone has been shown to have various biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and improved mood. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Isopropyl-2-indanone in lab experiments is its unique properties, which make it a versatile starting material for the synthesis of various compounds. However, one of the limitations of using 4-Isopropyl-2-indanone is its potential toxicity, which must be carefully considered when working with this compound.
Future Directions
There are many potential future directions for the use of 4-Isopropyl-2-indanone in scientific research. One area of interest is the development of new pharmaceuticals and agrochemicals based on this compound. Another area of interest is the use of 4-Isopropyl-2-indanone as a ligand in organometallic chemistry and as a reagent in organic synthesis. Additionally, the potential neuroprotective effects of 4-Isopropyl-2-indanone make it an attractive candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential applications of 4-Isopropyl-2-indanone in these and other areas.
Conclusion:
In conclusion, 4-Isopropyl-2-indanone is a unique and versatile compound that has been widely used in scientific research. Its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials, make it an attractive candidate for further study. While there are limitations to working with this compound, its potential benefits make it an important area of research for the future.
Synthesis Methods
The synthesis of 4-Isopropyl-2-indanone can be achieved through several methods, including the Friedel-Crafts acylation reaction, the Pd-catalyzed cross-coupling reaction, and the one-pot synthesis using a Grignard reagent. Among these methods, the Friedel-Crafts acylation reaction is the most commonly used method for synthesizing 4-Isopropyl-2-indanone.
Scientific Research Applications
4-Isopropyl-2-indanone has been widely used in scientific research due to its unique properties and potential applications in various fields. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a ligand in organometallic chemistry and as a reagent in organic synthesis.
properties
CAS RN |
152685-99-9 |
|---|---|
Product Name |
4-Isopropyl-2-indanone |
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-propan-2-yl-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C12H14O/c1-8(2)11-5-3-4-9-6-10(13)7-12(9)11/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
QUDWUXHMYKVYIY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC2=C1CC(=O)C2 |
Canonical SMILES |
CC(C)C1=CC=CC2=C1CC(=O)C2 |
synonyms |
2H-Inden-2-one,1,3-dihydro-4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



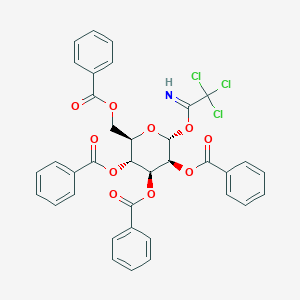
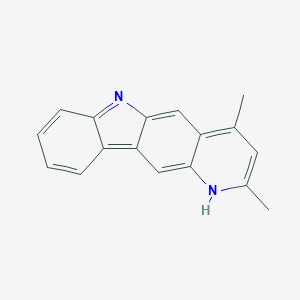
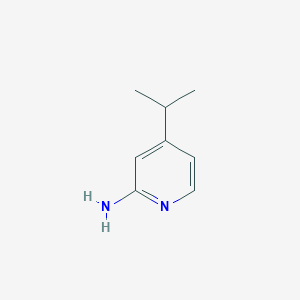
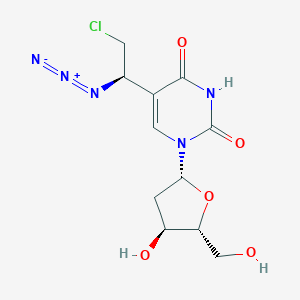
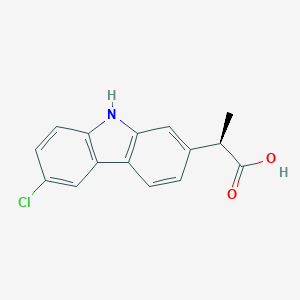
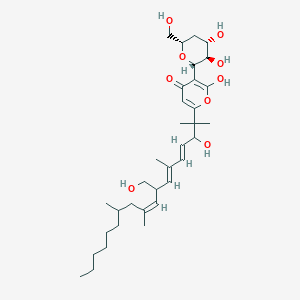
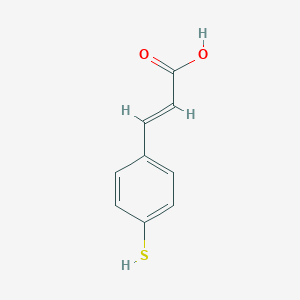
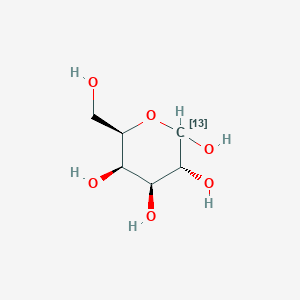
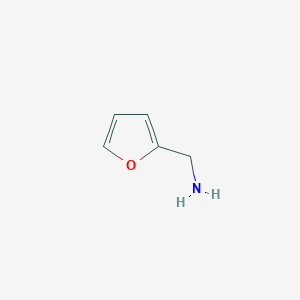
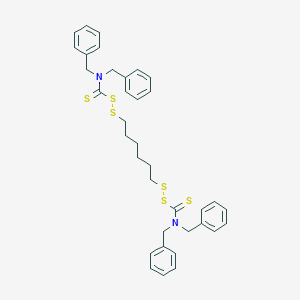
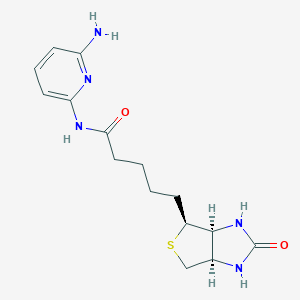
![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)
![Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B118575.png)
